Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Kinase inhibition FGFR Selectivity profiling

Procure 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5) to access a uniquely substituted benzoxazole-aniline scaffold with documented 1.4-fold FGFR1 selectivity over FGFR2/3 and 5-fold VEGFR3 selectivity over VEGFR2. Its intermediate lipophilicity (LogP 4.62) supports CNS penetration for glioblastoma or brain metastasis programs. Supplied at ≥98% purity, it ensures artifact-free biophysical measurements (SPR, ITC, X-ray) essential for fragment-based screening and structure-guided lead optimization. Avoid generic benzoxazole analogs—this precise 5-methyl/4-chloro pattern is critical for maintaining nanomolar potency against tyrosine kinases.

Molecular Formula C14H11ClN2O
Molecular Weight 258.7g/mol
CAS No. 190436-96-5
Cat. No. B391128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
CAS190436-96-5
Molecular FormulaC14H11ClN2O
Molecular Weight258.7g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl
InChIInChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3
InChIKeyFIGIRGARTKWPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5): Procurement-Grade Benzoxazole-Aniline Scaffold for Kinase Inhibitor Development


4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5, C14H11ClN2O, MW 258.70 g/mol) is a heterocyclic building block featuring a benzoxazole core fused with a 4-chloroaniline moiety [1]. It is structurally defined by a rigid benzoxazole scaffold with a methyl group at the 5-position and an aniline group at the 2-position , providing versatile reactivity for medicinal chemistry derivatization. Unlike simpler benzoxazole analogs lacking the chloro-substituted aniline, this compound offers distinct physicochemical properties (XLogP3 = 3.7, LogP = 4.62) [1] that influence membrane permeability and target engagement in kinase inhibitor design [2].

Why Generic Benzoxazole Building Blocks Cannot Substitute for 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline


Generic substitution with unsubstituted or differently substituted benzoxazole analogs (e.g., 4-(1,3-benzoxazol-2-yl)aniline, CAS 293737-78-7 ) fails because the specific 5-methyl and 4-chloro substitution pattern on the benzoxazole-aniline scaffold directly governs kinase selectivity and binding affinity. Published structure-activity relationship (SAR) data confirm that the chloro-substituted aniline group is essential for achieving nanomolar potency against specific tyrosine kinase targets such as FGFR and VEGFR families [1], while the 5-methylbenzoxazole moiety contributes to metabolic stability [2]. Analogs lacking this exact substitution pattern exhibit divergent IC50 values and selectivity profiles, rendering them unsuitable for direct replacement in lead optimization campaigns targeting these kinases. Furthermore, the compound's specific LogP (4.62) differs from des-chloro or des-methyl analogs, altering distribution characteristics in biological assays.

Quantitative Differentiation Evidence: 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline vs. Analogs


FGFR Family Selectivity: Differential Inhibition of FGFR1 vs. FGFR2/3

This compound exhibits measurable selectivity within the fibroblast growth factor receptor (FGFR) family. In head-to-head enzymatic assays, it shows 1.4-fold greater potency against FGFR1 (IC50 = 554 nM) compared to FGFR2 (IC50 = 763 nM) and FGFR3 (IC50 = 731 nM) [1]. This intra-family selectivity profile differentiates it from non-selective pan-FGFR inhibitors and from analogs lacking the chloro or methyl substituents, which may exhibit flat selectivity or different rank-order potencies. Such differential activity is critical for programs aiming to minimize off-target FGFR2/3-related toxicities while maintaining FGFR1-driven efficacy.

Kinase inhibition FGFR Selectivity profiling

VEGFR Family Potency: Sub-Nanomolar Inhibition of VEGFR3 and Differential VEGFR2 Activity

The compound demonstrates exceptionally potent inhibition of VEGFR3 with an IC50 of 0.540 nM, while showing 5-fold weaker activity against VEGFR2 (IC50 = 2.70 nM) and 5.4-fold weaker against VEGFR1 (IC50 = 2.90 nM) [1]. This sub-nanomolar VEGFR3 potency distinguishes it from typical VEGFR2-selective inhibitors and from many benzoxazole analogs that lack the optimal substitution pattern for VEGFR3 binding. The compound's preferential VEGFR3 inhibition is a quantifiable differentiator for programs targeting lymphangiogenesis or specific tumor microenvironments.

Angiogenesis VEGFR Kinase inhibition

VEGFR2 Inhibition: Cross-Study Potency Confirmation in Independent Assays

Independent assay data confirm potent VEGFR2 inhibition with an IC50 of 3.60 nM [1], which is comparable in magnitude to the 2.70 nM value observed in the VEGFR family panel above [2]. This cross-study consistency (within 1.3-fold difference) provides quantitative confidence in the compound's intrinsic VEGFR2 inhibitory activity, differentiating it from structurally similar analogs that may exhibit greater assay-to-assay variability or weaker absolute potency. The nanomolar range VEGFR2 activity positions this scaffold as a viable starting point for anti-angiogenic drug discovery programs.

Angiogenesis VEGFR2 Anti-angiogenic

c-Src Tyrosine Kinase Inhibition: Moderate Potency for Scaffold Validation

The compound exhibits moderate inhibition of c-Src tyrosine kinase phosphorylation with an IC50 of 60 nM [1]. This activity differentiates it from simpler benzoxazole derivatives that lack activity against Src family kinases, and provides a quantifiable benchmark for scaffold optimization. Within the broader class of benzoxazole-based kinase inhibitors, this 60 nM potency represents a mid-range starting point—sufficiently potent to validate target engagement, yet leaving room for structure-guided improvement through further derivatization.

Src kinase Tyrosine kinase Oncology

Commercial Purity Specification: 98% Grade from Verified Suppliers

The compound is commercially available at 98% purity from multiple verified suppliers, including Fluorochem (Product F720828) and Leyan (Product 1384333) . This established purity grade differentiates it from less common benzoxazole analogs that may only be available at lower purity (e.g., 90–95%) or as custom synthesis products with variable quality. The availability of 98% grade material from reputable sources ensures batch-to-batch consistency for SAR studies, reduces the need for in-house repurification, and provides traceable quality documentation for regulatory submissions.

Chemical procurement Purity QC specification

Lipophilicity Profile: LogP 4.62 as a Differentiator for CNS-Penetrant Design

The compound possesses a computed LogP of 4.62 (XLogP3 = 3.7) [1] , which differentiates it from more polar benzoxazole analogs (e.g., those with hydroxyl or carboxyl substituents) that exhibit LogP values below 2.0, and from highly lipophilic analogs that exceed LogP 5.5. This intermediate lipophilicity places the compound in the optimal range for blood-brain barrier permeability (LogP 2–5), while maintaining sufficient aqueous solubility for in vitro assay compatibility. The presence of the chloro substituent contributes approximately +0.7 log units relative to the unsubstituted phenyl analog, providing a quantifiable advantage for CNS-targeted kinase inhibitor programs.

Lipophilicity Drug-likeness CNS permeability

Optimal Application Scenarios for 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5) Based on Quantitative Evidence


FGFR1-Biased Inhibitor Lead Generation

This compound serves as an ideal starting scaffold for developing FGFR1-biased kinase inhibitors, leveraging its documented 1.4-fold selectivity for FGFR1 (IC50 = 554 nM) over FGFR2 (763 nM) and FGFR3 (731 nM) [1]. Medicinal chemistry teams can use this inherent selectivity profile to design focused libraries that amplify FGFR1 potency while minimizing FGFR2/3-mediated hyperphosphatemia, a common dose-limiting toxicity of pan-FGFR inhibitors. The 4-chloroaniline moiety provides a validated vector for introducing additional substituents to further tune selectivity.

Anti-Lymphangiogenic Agent Development via VEGFR3 Inhibition

Given its sub-nanomolar potency against VEGFR3 (IC50 = 0.540 nM) and 5-fold selectivity over VEGFR2 (2.70 nM) [1], this compound is optimally positioned for developing anti-lymphangiogenic therapeutics. VEGFR3 is a key driver of tumor-associated lymphangiogenesis and metastatic spread. The selectivity window over VEGFR2 reduces the risk of vascular toxicity associated with pan-VEGFR inhibition, making this scaffold particularly valuable for oncology programs targeting lymphatic dissemination without compromising normal vascular function.

CNS-Penetrant Kinase Inhibitor Design

The compound's intermediate lipophilicity (LogP = 4.62; XLogP3 = 3.7) [1] [2] places it within the optimal range for blood-brain barrier permeability. This physicochemical profile, combined with nanomolar potency against VEGFR and FGFR family kinases, supports its use in designing CNS-penetrant kinase inhibitors for glioblastoma or brain metastasis indications. Procurement for CNS-focused medicinal chemistry programs is justified by the favorable LogP range that balances permeability with reduced risk of phospholipidosis compared to highly lipophilic (LogP >5.5) analogs.

High-Purity Building Block for Fragment-Based Drug Discovery

With commercially available 98% purity from verified suppliers [1] [2], this compound is suitable for fragment-based screening and structure-guided lead optimization workflows where impurity-related assay artifacts must be strictly controlled. The defined kinase inhibition profile (FGFR, VEGFR, c-Src) provides a known target landscape for fragment evolution, while the robust purity specification ensures reproducible biophysical measurements (SPR, ITC, X-ray crystallography) essential for rational design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.